molecular formula C10H7BrO2 B15228186 3-(2-Bromo-4-methylphenyl)propiolic acid

3-(2-Bromo-4-methylphenyl)propiolic acid

Cat. No.: B15228186
M. Wt: 239.06 g/mol
InChI Key: RGQSCKZAPDIYBM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propiolic acid is an organic compound with the molecular formula C10H7BrO2. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propiolic acid typically involves the bromination of 4-methylphenylpropiolic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted phenylpropiolic acids .

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It can be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propiolic acid involves its reactivity with various chemical reagents. The bromine atom and the propiolic acid moiety play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenylpropiolic acid
  • 2-Bromo-4-methylphenylacetic acid
  • 3-Bromo-2-(bromomethyl)propionic acid

Uniqueness

3-(2-Bromo-4-methylphenyl)propiolic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C10H7BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,1H3,(H,12,13)

InChI Key

RGQSCKZAPDIYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#CC(=O)O)Br

Origin of Product

United States

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